Patulitrin

Description

This compound has been reported in Prosopis cineraria, Buphthalmum salicifolium, and other organisms with data available.

Properties

CAS No. |

19833-25-1 |

|---|---|

Molecular Formula |

C22H22O13 |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

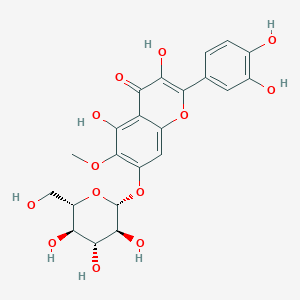

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1 |

InChI Key |

AFCDXKGLUDDXCK-LMTLLXHESA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Other CAS No. |

19833-25-1 |

Synonyms |

Quercetagetin-6-methyl ether glucoside |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Patulitrin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin is a naturally occurring flavonoid glycoside with significant therapeutic potential. As a derivative of patuletin, it belongs to the flavonol subclass of flavonoids and is found in various medicinal plants, notably those of the Tagetes genus. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antihypertensive, and cytotoxic effects, this compound is a compound of increasing interest in pharmacological research. This guide provides an in-depth overview of the chemical structure of this compound, summarizes key quantitative data, details experimental protocols for evaluating its biological activities, and illustrates its potential mechanism of action through relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is structurally defined as patuletin-7-O-glucoside. The core structure is the flavonoid patuletin (3,3′,4′,5,7-pentahydroxy-6-methoxyflavone), which is an O-methylated derivative of quercetin. In this compound, a β-D-glucopyranosyl unit is attached to the patuletin backbone at the 7-hydroxyl position.[1][2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one .[3][4][5] Its chemical structure is characterized by a C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups, a methoxy group, and a glycosidic bond, which collectively contribute to its solubility and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C22H22O13 | [2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 494.41 g/mol | [3][5][6][7][8][9] |

| CAS Number | 19833-25-1 | [1][2][3][4][5][6][11] |

| Appearance | Powder | [6][9] |

| Purity (for research) | ≥ 98% | [6][9] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [6] |

| Chemical Class | Flavonoid, Flavonol Glycoside | [3][4][6][8][9][11] |

Biological Activities and Experimental Protocols

This compound has been evaluated for several biological activities. The following sections detail the experimental protocols used in these assessments.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, primarily through free radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][11]

-

Reagent Preparation : A 0.1 mM DPPH solution is prepared by dissolving 4 mg of DPPH in 100 mL of ethanol.[11]

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Various concentrations of the this compound solution are then prepared by serial dilution.[6]

-

Assay Procedure :

-

An aliquot of the this compound solution (e.g., 0.5 mL) is added to a DPPH solution (e.g., 2 mL of 25 µg/mL in methanol).[6]

-

The mixture is vortexed and incubated at room temperature in the dark for 30 minutes.[6]

-

The absorbance of the resulting solution is measured spectrophotometrically at 517 nm.[6][11]

-

L-Ascorbic acid is typically used as a positive control.[6]

-

-

Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the this compound sample.[6]

Anti-inflammatory Activity

This compound has been shown to inhibit acute inflammation in animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo assay evaluates the anti-inflammatory effect of this compound on acute inflammation.[9][12]

-

Animals : Male mice are used for the experiment.

-

Procedure :

-

Animals are divided into control, standard, and test groups.

-

The test groups are orally administered with different doses of this compound (e.g., 5, 15, and 50 mg/kg).[9] The standard group receives a known anti-inflammatory drug like phenylbutazone (100 mg/kg).[9] The control group receives the vehicle.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce edema.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

-

-

Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.

Antihypertensive Activity

This compound has demonstrated blood pressure-lowering effects in hypertensive rat models.

Experimental Protocol: L-NAME-Induced Hypertensive Rat Model

This protocol assesses the antihypertensive potential of this compound in a model of nitric oxide deficient hypertension.[4][8]

-

Animals : Male Wistar rats are used.

-

Induction of Hypertension : Hypertension is induced by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.

-

Procedure :

-

Rats are divided into normotensive and L-NAME-induced hypertensive groups.

-

This compound is administered to the test groups.

-

Mean arterial blood pressure (MABP) is monitored continuously.

-

-

Data Analysis : The percentage fall in MABP is calculated and compared between the treated and control groups. A study showed that this compound caused a significant 68% fall in blood pressure in L-NAME induced hypertensive rats.[4][8]

Cytotoxic Activity

This compound has shown growth inhibitory and cytotoxic properties against certain cancer cell lines.

Experimental Protocol: MTT Assay on HeLa Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[1][5]

-

Cell Culture : Human cervical cancer cells (HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a CO2 incubator.[1]

-

Procedure :

-

HeLa cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[1]

-

After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated to allow the formazan crystals to form.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength. The concentration of this compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, studies on its aglycone, patuletin, provide significant insights into its potential pathways of action, particularly concerning its anti-inflammatory effects.

Patuletin has been shown to exert anti-inflammatory and anti-arthritic effects by modulating the expression of key signaling proteins such as p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[5][9][13][14]

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15][16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[2][15] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14][15] This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[13][17] Flavonoids like patuletin may inhibit this pathway by preventing the activation of IKK, thereby blocking the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Patatin-Like Phospholipase Domain Containing Protein 7 Regulates Macrophage Classical Activation through SIRT1/NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p38 MAPK activation is required for esculetin-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downregulation of p38 MAPK Signaling Pathway Ameliorates Tissue-Engineered Corneal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profilin-PTEN interaction suppresses NF-κB activation via inhibition of IKK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Patulitrin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin, a glycoside of the O-methylated flavonol patuletin, is a naturally occurring flavonoid with demonstrated antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its natural sources, distribution within the plant kingdom, and the molecular pathways it is believed to modulate. Detailed experimental protocols for its extraction, isolation, and quantification are provided to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily found in the plant kingdom, with a notable concentration in the Asteraceae family. The genus Tagetes (marigolds) is a particularly rich source of this compound.

Major Plant Sources

-

Tagetes patula (French Marigold): The flowers of Tagetes patula are a significant source of this compound.[1] Early season flowers and buds have been noted to contain higher concentrations of the glycoside.[2]

-

Tagetes erecta (African Marigold): The flowers of this species are also known to contain this compound.[3][4]

-

Inula britannica (British Yellowhead): The flowers of this plant have been identified as a source of this compound and its acylated derivatives.[5][6]

-

Rudbeckia hirta (Black-eyed Susan): The petals of this plant contain this compound, where it contributes to the ultraviolet absorption patterns that guide pollinators.[1]

-

Other Asteraceae Species: this compound has been reported in various other members of the Asteraceae family, including Anvillea garcinii, Blumea lacera, Buphthalmum salicifolium, Chiliadenus glutinosus, Chiliadenus montanus, Pallenis maritima subsp. maritima, Pentanema aschersonianum, Pentanema britannicum, Pulicaria odora, Pulicaria undulata, and Telekia speciosa.[7]

-

Echinacea angustifolia : The aerial parts of this plant contain patuletin-3-O-rutinoside, a glycoside of patuletin.[8]

-

Kalanchoe brasiliensis : This plant is a source of patuletin acetylrhamnosides.[8]

-

Ipomopsis aggregata : Patuletin glycosides have been identified in this species.[8]

Quantitative Distribution

The concentration of this compound can vary significantly between plant species, cultivars, and even the developmental stage of the plant. The most detailed quantitative analysis has been performed on Tagetes patula.

| Plant Species | Plant Part | Compound | Concentration (% of dry weight) | Reference |

| Tagetes patula L. (variety "Tangerine") | Flowers | This compound | 5.11 ± 0.18 to 5.64 ± 0.17 | [9][10][11] |

| Inula britannica | Flowers | This compound | 1.15 x 10⁻⁴ | [6] |

| Inula britannica | Flowers | Patuletin | 8.97 x 10⁻⁴ | [6] |

Experimental Protocols

Extraction of this compound from Tagetes patula Flowers

This protocol is adapted from methodologies described in the scientific literature.[9][10]

Materials:

-

Fresh or dried flowers of Tagetes patula

-

70% Ethanol (EtOH)

-

Rectified spirits

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration and Extraction:

-

Combine 150 g of dried and powdered Tagetes patula flowers with 70% ethanol in a 1:5 ratio (w/v).

-

Macerate the mixture.

-

Follow with thermal extraction in a boiling water bath.

-

Alternatively, for fresh flowers, extract three times with boiling rectified spirits (3 liters) for 12 hours each time.[2]

-

-

Filtration and Concentration:

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract.[9]

Materials:

-

Crude this compound extract

-

Silica gel (L 40/100)

-

Chloroform (CHCl₃)

-

Ethanol (EtOH)

-

Chromatography column

-

Fraction collector

Procedure:

-

Sample Preparation:

-

Dry the concentrated extract onto silica gel to form a powder.

-

-

Column Packing:

-

Prepare a silica gel column using chloroform as the slurry solvent.

-

-

Loading and Elution:

-

Apply the powdered sample to the top of the prepared column.

-

Elute the column with a gradient of chloroform and ethanol mixtures in various ratios (e.g., 99:1, 98:2, 97:3, 90:10, 85:15, 80:20, 70:30, and 60:40).

-

Collect fractions of approximately 200 ml each.

-

-

Fraction Analysis:

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Fractions containing the dominant compound with an Rf value corresponding to this compound (e.g., 0.60 in a specific system) are pooled.[9]

-

-

Purification:

-

Evaporate the solvent from the pooled fractions under vacuum.

-

Further purify the isolated this compound by recrystallization from a mixture of alcohol and water.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a precise quantification of this compound in plant extracts.[9][10][11]

Instrumentation and Conditions:

-

HPLC System: A liquid chromatograph with a UV detector.

-

Column: Steel column (e.g., 2 mm x 80 mm) packed with a C18 stationary phase (e.g., Separon-C18, 7 µm).

-

Mobile Phase: Acetonitrile and 1% acetic acid in water (3:7 ratio).

-

Elution Mode: Isocratic.

-

Flow Rate: 100 µl/min.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 4 µl.

Procedure:

-

Standard Preparation:

-

Prepare a reference solution of this compound (e.g., approximately 0.05 g accurately weighed in a 50 ml volumetric flask, dissolved and diluted to the mark with 70% ethanol).

-

-

Sample Preparation:

-

Prepare the plant extract as described in the extraction protocol.

-

-

Analysis:

-

Inject the standard solution and the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.

-

Biological Activities and Signaling Pathways

This compound and its aglycone, patuletin, exhibit significant anti-inflammatory and antioxidant activities. While the precise molecular mechanisms of this compound are still under investigation, the broader activities of related flavonoids provide a likely framework for its action.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Inhibition of Pro-inflammatory Mediators: Patuletin and this compound have been shown to inhibit acute inflammation in mice.[1] This is likely achieved by downregulating the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In an inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the expression of pro-inflammatory genes. Flavonoids are known to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[5]

-

MAPK Pathway: The MAPK signaling cascade is another crucial pathway in inflammation. Flavonoids can inhibit the phosphorylation of key kinases in this pathway, such as p38, ERK, and JNK, leading to a reduction in the inflammatory response.

Antioxidant Activity

The antioxidant properties of flavonoids are primarily due to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems.

-

Radical Scavenging: The chemical structure of patuletin, with its multiple hydroxyl groups, allows it to donate electrons and neutralize reactive oxygen species (ROS).

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Some compounds can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response. While direct evidence for this compound is pending, a related compound, patulin, has been shown to activate the Nrf2 pathway.[12]

Biosynthesis of Patuletin

This compound is a glycoside of patuletin. The biosynthesis of patuletin starts from the general flavonoid pathway and involves specific hydroxylation and methylation steps.

-

General Flavonoid Pathway: The biosynthesis begins with the production of a chalcone skeleton from phenylalanine and malonyl-CoA. This is then isomerized to a flavanone, which serves as a precursor for various flavonoid classes.

-

Formation of Quercetagetin: The key precursor to patuletin is quercetagetin. This is formed by the hydroxylation of quercetin at the 6-position of the A-ring. This reaction is catalyzed by the enzyme Flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.[2]

-

Methylation to Patuletin: The final step in the biosynthesis of patuletin is the methylation of the 6-hydroxyl group of quercetagetin. This reaction is catalyzed by a specific O-methyltransferase (OMT) .[1] In Echinacea angustifolia, a CCoAOMT-like protein has been identified as mediating this 6-O-methylation.[8]

References

- 1. Methylquercetagetin 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Flavonol-Bearing Probes for Chemoproteomic and Bioinformatic Analyses of Asteraceae Petals in Search of Novel Flavonoid Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of key enzymes participated in the biosynthesis of a rare flavonol patuletin in the medicinal plant Echinacea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patulin activates the NRF2 pathway by modulation of miR-144 expression in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Patulitrin: A Technical Guide for Researchers

CAS Number: 19833-25-1

This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for Patulitrin, a flavonoid glycoside of interest to researchers in drug development and the natural products sciences.

Chemical Properties

This compound, a naturally occurring flavonoid, possesses a range of chemical attributes that are critical for its study and application in research. A summary of its key chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 19833-25-1 | [1][2][3][4][5] |

| Molecular Formula | C22H22O13 | [1][2][3][6] |

| Molecular Weight | 494.41 g/mol | [1][2][4][5][6] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one | [1][2] |

| Synonyms | Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside | [3] |

| Appearance | Powder | [4][7] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [4] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | [8] |

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and potential anti-cancer properties. Its mechanisms of action are believed to involve the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase.[8] Flavonoids, in general, are known to influence major inflammatory signaling cascades. The diagram below illustrates a potential mechanism for the anti-inflammatory action of flavonoids like this compound.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Apoptotic Activity in Cancer Cells

Flavonoids have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is under investigation, a generalized model for flavonoid-induced apoptosis is presented below. This often involves the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation.

References

- 1. HPLC Method For Analysis Of Patulin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Patulin Ameliorates Hypertrophied Lipid Accumulation and Lipopolysaccharide-Induced Inflammatory Response by Modulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC determination of this compound content in the spreading marigold (Tagetespatula L.) flowers - Saveleva - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 5. The validated and sensitive HPLC-DAD method for determination of patulin in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS:19833-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. medkoo.com [medkoo.com]

Patulitrin: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin is a flavonoid glycoside naturally occurring in the flowers of French Marigold (Tagetes patula) and related species.[1][2] Identified as patuletin 7-mono-glucoside, this compound has garnered scientific interest due to its notable biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and isolation of this compound. It features detailed experimental protocols for extraction, purification, and quantitative analysis, presents key quantitative data in structured tables, and illustrates complex workflows and biological pathways using standardized diagrams to support researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects.[4] Within this class, this compound (CID 5320435) is a significant flavonol glycoside.[5] It is structurally defined as 6-methoxy-3,5,7,3',4'-pentahydroxy flavone attached to a glucose unit, specifically patuletin-7-O-β-D-glucopyranoside.[6][7] The primary natural source of this compound is the florets of Tagetes patula (French Marigold), where it is a dominant flavonoid.[3][6] Early research identified this compound's presence in early-season flowers and buds, suggesting its concentration varies with the plant's life cycle.[2] The compound exhibits significant biological potential, particularly as an anti-inflammatory and antioxidant agent, making it a valuable subject for phytochemical and pharmacological investigation.[1][3]

Discovery and Structural Elucidation

The first isolation of this compound was reported from the flowers of Tagetes patula, where its presence was noted alongside its aglycone, patuletin.[2] The process of determining its chemical structure is a critical aspect of its discovery and involves a combination of classical chemical methods and modern spectroscopic techniques.[8][9]

Initial structural work involved hydrolyzing the glycoside with a mineral acid, which yielded patuletin and one mole of glucose.[2] To determine the position of the sugar moiety, the glycoside was completely methylated before hydrolysis. This process yielded 7-hydroxy-3:5:6:3':4'-pentamethoxy flavone, confirming that the glucose unit was attached at the C7 position.[2]

Modern structural elucidation relies on a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy are used to determine the complete carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar, and to confirm the linkage position.[10]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula (C22H22O13).[5] Techniques like HPLC-MS are used to confirm the molecular weight and fragmentation patterns, which support the proposed structure.[1]

-

UV-Visible Spectroscopy (UV-Vis) : The UV spectrum of this compound, like other flavonoids, shows characteristic absorption bands that help identify the flavonol core. In methanol, it exhibits absorption maxima that shift upon the addition of various reagents, aiding in the identification of hydroxyl group positions.[10]

Experimental Protocols

The isolation and quantification of this compound require standardized and reproducible methodologies. The following protocols are based on established methods for its extraction, purification, and analysis from Tagetes patula flowers.[6]

Extraction of Raw Plant Material

This protocol details a maceration and thermal extraction method to obtain a crude extract rich in flavonoids.[6]

-

Plant Material Preparation : Collect fresh flowers of Tagetes patula L. (variety "Tangerine") and air-dry them in the shade.[6][11] Grind the dried flowers into a coarse powder.

-

Solvent Extraction : Place 150 g of the powdered plant material into a flask and add 750 mL of 70% ethanol (a 1:5 plant-to-solvent ratio).[6]

-

Maceration & Thermal Extraction : Allow the mixture to macerate at room temperature for a set period. Follow this by thermal extraction in a boiling water bath to ensure the complete extraction of compounds.[6]

-

Filtration and Concentration : Filter the resulting water-alcohol extract. Concentrate the filtrate using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to obtain a thick, residual extract.[6]

Isolation and Purification by Column Chromatography

This protocol describes the separation of this compound from the crude extract using adsorption column chromatography.[6]

-

Sample Preparation : Dry the concentrated extract onto silica gel (L 40/100) to create a dry powder.

-

Column Packing : Prepare a chromatographic column by packing silica gel in chloroform.

-

Loading and Elution : Apply the prepared sample powder to the top of the silica gel column. Elute the column sequentially with a mobile phase consisting of chloroform and ethanol in increasing polarity ratios (e.g., 99:1, 98:2, 90:10, 80:20, and 60:40).[6]

-

Fraction Collection : Collect the fractions and monitor them using Thin Layer Chromatography (TLC). The fraction containing this compound is typically eluted with a chloroform-ethanol mixture of 60:40.[6]

-

Final Purification : Combine the this compound-rich fractions. Further purify the compound by recrystallization from an alcohol-water mixture to yield pure this compound.[6]

Quantitative Analysis by HPLC

This protocol provides a validated HPLC method for determining the concentration of this compound in plant extracts.[6][7]

-

Instrumentation : Use a high-performance liquid chromatograph equipped with a UV detector.

-

Chromatographic Conditions :

-

Column : A suitable C18 reversed-phase column.

-

Mobile Phase : A gradient or isocratic system appropriate for flavonoid separation (e.g., acetonitrile and water with formic acid).

-

Detection Wavelength : 360 nm, which is near the absorption maximum for this compound.[6]

-

Flow Rate : Typically 1.0 mL/min.

-

-

Standard Preparation : Prepare a stock solution of a this compound reference standard (≥98% purity) by accurately weighing about 50 mg and dissolving it in a 50 mL volumetric flask with 70% ethanol.[6] Create a series of dilutions for a calibration curve.

-

Sample Preparation : Prepare the plant extract as described in the extraction protocol and filter it through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve derived from the standards.

Workflow Visualization

The overall process from plant collection to the isolation of pure this compound is summarized in the workflow diagram below.

Quantitative Data Summary

Quantitative data is essential for the characterization and evaluation of this compound for research and development purposes.

| Property | Value | Reference |

| Molecular Formula | C22H22O13 | [5] |

| Molecular Weight | 494.4 g/mol | [5] |

| CAS Number | 19833-25-1 | [1][5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [5] |

| Plant Source | Part Used | This compound Content (% dry weight) | Analytical Method | Reference |

| Tagetes patula L. | Flowers | 5.11 ± 0.18% | HPLC | [6][7] |

| Tagetes patula L. | Flowers | 5.64 ± 0.17% | HPLC | [6][7] |

| Assay | IC50 Value (µg/mL) | Notes | Reference |

| DPPH Radical Scavenging | 10.17 ± 1.16 | Patuletin (aglycone) IC50 is 4.3 ± 0.25 µg/mL. | [1][3] |

| H2O2-Cl- Scavenging | 0.5 ± 0.01 | Measured in mice macrophages. | [1] |

| Model | Administration | Dosage (mg/kg) | Max Inhibition (%) | Time Point | Reference |

| Carrageenin-induced paw edema | Oral | 50 | 45-52% | 3-5 hours | [3] |

| Histamine-induced paw edema | Oral | 50 | >50% | 18 min | [3] |

Biological Activity and Signaling Pathways

This compound's primary reported biological activities are anti-inflammatory and antioxidant.[1] These properties are interconnected, as reactive oxygen species (ROS) can trigger inflammatory responses.[3]

Anti-inflammatory Activity

Studies have demonstrated that both oral and topical administration of this compound can inhibit acute inflammation in mice.[1][3] It significantly suppresses edema induced by inflammatory agents such as carrageenin, histamine, and arachidonic acid.[3] The inhibition of histamine-induced edema suggests that this compound interferes with the early phase of the inflammatory response. Its effect on arachidonic acid-induced edema indicates a likely interaction with the cyclooxygenase (COX) and/or lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes—key mediators of inflammation.[3]

Antioxidant Activity

This compound is a potent scavenger of free radicals, although it is slightly less active than its aglycone, patuletin.[1][3] Its ability to scavenge radicals like DPPH demonstrates its capacity to donate a hydrogen atom and neutralize oxidative threats.[3][10] This antioxidant action may contribute to its anti-inflammatory effects by reducing the oxidative stress that perpetuates the inflammatory cascade.[1]

Proposed Anti-Inflammatory Signaling Pathway

While the precise molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of key inflammatory pathways targeted by many flavonoids. The diagram below illustrates a generalized pathway showing how a compound like this compound could exert its anti-inflammatory effects by inhibiting the arachidonic acid cascade.

Conclusion

This compound is a well-characterized flavonoid glycoside from Tagetes patula with significant and quantifiable anti-inflammatory and antioxidant activities. The established protocols for its extraction, isolation, and analysis provide a solid foundation for further research. Its ability to modulate key inflammatory pathways makes it a promising candidate for the development of new therapeutic agents. This guide provides the essential technical information required for scientists to explore the full potential of this compound in drug discovery and natural product chemistry.

References

- 1. This compound | CAS:19833-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Effects of Flavonoids from French Marigold (Florets of Tagetes patula L.) on Acute Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H22O13 | CID 5320435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. rjptonline.org [rjptonline.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. Efficient extraction of patuletin and quercetagetin from their plant extract using molecularly imprinted polymer based syringe: A green technology - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to Patulitrin and its Aglycone Patuletin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in the plant kingdom, known for their wide range of pharmacological properties.[1] Among these, Patuletin, a flavonol, and its glycoside form, Patulitrin, have emerged as compounds of significant interest due to their multifaceted biological activities. Patuletin is chemically defined as 3,5,7,3′,4′-pentahydroxy-6-methoxyflavone, a methylated derivative of quercetagetin.[2] this compound is the 7-O-glucoside of patuletin.[3]

These compounds are predominantly isolated from plants of the Tagetes genus, such as Tagetes patula (French Marigold) and Tagetes erecta, where they are often major constituents of the flowers.[1][4][5] Their activities span anti-inflammatory, antioxidant, cytotoxic, and anti-arthritic effects, making them promising candidates for further investigation in drug discovery and development.[6][7][8] This guide provides a comprehensive technical overview of the chemical properties, biological activities, mechanisms of action, and experimental data related to this compound and Patuletin.

Chemical and Physical Properties

This compound and Patuletin share a core flavonol structure, with the primary difference being the presence of a glucose moiety at the C7 position in this compound. This structural difference influences their solubility, bioavailability, and to some extent, their biological activity.

| Property | Patuletin | This compound |

| Synonyms | 6-Methoxyquercetin, Quercetagetin 6-methyl ether[2] | Patuletin 7-glucoside, 6-Methoxyquercetin 7-glucoside[3] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one[2] | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one[3] |

| Molecular Formula | C₁₆H₁₂O₈[2] | C₂₂H₂₂O₁₃[9][10] |

| Molecular Weight | 332.26 g/mol [2] | 494.41 g/mol [9][10] |

| CAS Number | 519-96-0[2] | 19833-25-1[3][4] |

| Appearance | Solid[2] | Data not specified |

| Melting Point | 262 - 264 °C[2] | Data not specified |

| Solubility | Soluble in DMSO, Acetone[4] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |

Pharmacological Activities and Mechanism of Action

Patuletin and its glycoside exhibit a broad spectrum of biological effects. The aglycone, Patuletin, is generally the more studied and often more potent form.

Anticancer and Cytotoxic Activity

Patuletin demonstrates significant antiproliferative and pro-apoptotic activity in various cancer cell lines.[1] Studies show that the presence of the methoxy group at the C6 position enhances its potency compared to similar flavonols like quercetin.[1]

Mechanism of Action: Intrinsic Apoptosis Pathway Patuletin induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This is evidenced by the significantly higher activation of caspase-9, the key initiator caspase of the intrinsic pathway, compared to caspase-8 (initiator of the extrinsic pathway).[1] Activated caspase-9 then triggers the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and eventual cell death.[1]

Anti-inflammatory and Anti-arthritic Activity

Both this compound and Patuletin possess potent anti-inflammatory properties.[7] They have been shown to be effective in animal models of acute inflammation, such as carrageenin-induced paw edema and TPA-induced ear edema.[7] Patuletin's anti-arthritic potential is linked to its ability to modulate pro-inflammatory cytokines and cellular processes involved in rheumatoid arthritis.[8]

Mechanism of Action: Cytokine and ROS Modulation Patuletin exerts its anti-inflammatory effects by inhibiting key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] It also suppresses the production of Reactive Oxygen Species (ROS) from phagocytes and inhibits the proliferation of T-cells, which are crucial drivers in autoimmune conditions like rheumatoid arthritis.[8] Furthermore, it has been shown to decrease the expression of COX-2 in models of polycystic ovarian syndrome.[11]

Antioxidant Activity

The polyphenolic structure of Patuletin and this compound endows them with significant antioxidant capabilities. They act as potent radical scavengers, capable of neutralizing a wide range of free radical species and inhibiting their formation.[7]

Other Activities

-

Antimicrobial: Patuletin has shown activity against various bacteria, including reducing biofilm formation and virulence factor production in Staphylococcus aureus.[12]

-

Aldose Reductase Inhibition: Patuletin is an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[2]

-

Hepatoprotective: The compound has demonstrated protective effects on the liver.[6]

-

Antinociceptive: Patuletin exhibits pain-relieving properties.[6]

Quantitative Data Summary

The biological activities of Patuletin and this compound have been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Antiproliferative Activity (IC₅₀) of Patuletin Data from Alvarado-Sansininea J.J., et al. (2018)[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CaSki | Cervical Cancer | 58.78 |

| MDA-MB-231 | Breast Cancer | 72.34 |

| SK-LU-1 | Lung Cancer | 61.53 |

Table 2: Anti-inflammatory Activity of Patuletin and this compound Data from Yasukawa K., et al. (2013)[7]

| Assay | Compound | Dose | Inhibition (%) |

| Carrageenin-induced paw edema (mice, p.o.) | Patuletin | 50 mg/kg | 41-52% |

| Carrageenin-induced paw edema (mice, p.o.) | This compound | 50 mg/kg | 45-52% |

| TPA-induced ear edema (mice, topical) | Patuletin | 1.0 mg/ear | ~55% |

| TPA-induced ear edema (mice, topical) | This compound | 1.0 mg/ear | ~45% |

| Histamine-induced paw edema (mice, p.o.) | Patuletin | 50 mg/kg | 54-70% |

Table 3: Antioxidant Activity of Patuletin and this compound Data from Yasukawa K., et al. (2013)[7]

| Assay | Compound | IC₅₀ (µg/mL) |

| DPPH radical scavenging | Patuletin | 4.3 |

| DPPH radical scavenging | This compound | 10.17 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the isolation of Patuletin and for assessing its anti-inflammatory activity.

General Isolation and Purification Workflow

Patuletin and this compound are typically isolated from the flowers of Tagetes patula.[13] The general workflow involves extraction, fractionation, and chromatographic purification.

References

- 1. mdpi.com [mdpi.com]

- 2. Patuletin | C16H12O8 | CID 5281678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C22H22O13 | CID 5320435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:19833-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Ethnomedicinal Importance of Patuletin in Medicine: Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Flavonoids from French Marigold (Florets of Tagetes patula L.) on Acute Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-TNF-α and anti-arthritic effect of patuletin: A rare flavonoid from Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Patuletin Ameliorates Inflammation and Letrozole-Induced Polycystic Ovarian Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Computational Preventive Potential of the Rare Flavonoid, Patuletin, Isolated from Tagetes patula, against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Patulitrin

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Patulitrin, a flavonoid glycoside with promising therapeutic applications. The document outlines key findings from various in vitro and in vivo studies, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to facilitate further research and development in the field of pharmacology and drug discovery.

Core Biological Activities of this compound

This compound, a glucoside of the flavonol patuletin, has demonstrated a spectrum of biological activities, positioning it as a compound of significant interest for therapeutic development. Preclinical studies have highlighted its potential in the following areas:

-

Anticancer Activity: this compound has been shown to possess growth inhibitory and cytotoxic properties against various cancer cell lines.[1] Its mechanism is partly attributed to the inhibition of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis that is often overexpressed in tumor cells.[2][3]

-

Anti-inflammatory Effects: Both oral and topical administration of this compound have been found to inhibit acute inflammation in animal models.[4] It effectively suppresses edema induced by various inflammatory agents, suggesting its potential in managing inflammatory conditions.[4]

-

Antioxidant Capacity: this compound exhibits potent free radical scavenging activity, which is a key mechanism in mitigating oxidative stress-related cellular damage.[5][6] This antioxidant property likely contributes to its other biological effects, including its anti-inflammatory and anticancer actions.

-

Larvicidal Activity: Studies have also indicated the potential of this compound as a larvicidal agent, particularly against Aedes aegypti, the mosquito vector for several viral diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from key biological activity screenings of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Model | Test Substance | Concentration | % Inhibition / IC50 | Reference |

| DPPH Radical Scavenging | Chemical Assay | This compound | 20 µg/mL | 35.2% | [5] |

| DPPH Radical Scavenging | Chemical Assay | This compound | 40 µg/mL | 58.4% | [5] |

| DPPH Radical Scavenging | Chemical Assay | This compound | 60 µg/mL | 75.1% | [5] |

| DPPH Radical Scavenging | Chemical Assay | This compound | 80 µg/mL | 92.3% | [5] |

| DPPH Radical Scavenging | Chemical Assay | This compound | - | IC50: 10.17 µg/mL | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Assay | Animal Model | Test Substance | Administration | Dosage | % Inhibition of Edema | Reference |

| Carrageenan-induced Paw Edema | Mice | This compound | Oral | 50 mg/kg | ~40% (at 3h) | [4] |

| Histamine-induced Paw Edema | Mice | This compound | Oral | 50 mg/kg | ~35% (at 1h) | [4] |

| TPA-induced Ear Edema | Mice | This compound | Topical | 1 mg/ear | ~55% | [4] |

| Arachidonic Acid-induced Ear Edema | Mice | This compound | Topical | 1 mg/ear | ~60% | [4] |

Table 3: In Vitro Anticancer Activity of this compound

| Assay | Cell Line | Test Substance | IC50 | Reference |

| Growth Inhibition | HeLa (Cervical Cancer) | This compound | Growth inhibitory, but not cytotoxic | [1] |

| Cytotoxicity | HeLa (Cervical Cancer) | Patuletin (Aglycone) | Not specified for this compound | [1] |

Note: Some studies focus on Patuletin, the aglycone of this compound. The data presented here is for this compound where specified. Further studies are needed to delineate the specific cytotoxic IC50 of this compound on various cancer cell lines.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain various concentrations.

-

Reaction Mixture: In a microplate well or a test tube, a specific volume of the this compound solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

-

Animal Model: Male ICR mice (or a similar strain) weighing 25-30 g are used.

-

Compound Administration: this compound is administered orally (e.g., by gavage) at a specific dose (e.g., 50 mg/kg) 60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

TPA-Induced Ear Edema in Mice

This model assesses the topical anti-inflammatory activity of a compound.

Protocol:

-

Animal Model: Male ICR mice (or a similar strain) are used.

-

Compound Application: A solution of this compound in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Induction of Edema: 30 minutes after the application of this compound, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to the right ear to induce inflammation.

-

Measurement of Edema: After a specific period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is removed using a biopsy punch. The weight of the ear punch is measured.

-

Calculation of Edema and Inhibition: The edema is quantified as the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage of inhibition of edema is calculated based on the reduction in the weight difference in the this compound-treated group compared to the vehicle-treated group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Culture: HeLa cells (or other target cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualizations

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: this compound's anticancer effect via FASN inhibition.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Antioxidant mechanism of this compound via hydrogen donation.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with multifaceted biological activities. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer, anti-inflammatory, and antioxidant therapies. The detailed experimental protocols provide a framework for standardized screening and further investigation of this compound and its analogues.

Future research should focus on:

-

Elucidating the precise molecular targets and comprehensive signaling pathways modulated by this compound.

-

Conducting more extensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various disease models.

-

Exploring synergistic effects of this compound in combination with existing therapeutic agents.

-

Optimizing its chemical structure to enhance its biological activity and drug-like properties.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the therapeutic potential of this compound.

References

- 1. Patuletin induces apoptosis of human breast cancer SK-BR-3 cell line via inhibiting fatty acid synthase gene expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Patuletin induces apoptosis of human breast cancer SK-BR-3 cell line via inhibiting fatty acid synthase gene expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dpph assay ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

Patulitrin: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulitrin, a flavonoid glycoside found predominantly in the florets of French marigold (Tagetes patula), has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential. It consolidates available quantitative data on its anti-inflammatory, antioxidant, and antiproliferative activities. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this review visualizes the current understanding of the signaling pathways potentially modulated by this compound and its aglycone, patuletin, offering a foundation for future research and drug development endeavors. While research specifically on this compound is still developing, the available data, particularly when considered alongside the activities of its aglycone, patuletin, suggests a promising future for this natural compound in therapeutic applications.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. This compound, chemically known as patuletin-7-O-glucoside, is a flavonoid that has demonstrated notable antioxidant, anti-inflammatory, and larvicidal properties.[1] Its aglycone, patuletin, has been more extensively studied and has shown potent anti-inflammatory, cytotoxic, and anti-arthritic effects. This guide aims to synthesize the current knowledge on this compound, present its therapeutic potential, and provide the necessary technical details for researchers to build upon existing findings.

Therapeutic Potential and Pharmacological Activities

The therapeutic potential of this compound has been explored in several key areas, primarily focusing on its anti-inflammatory, antioxidant, and antiproliferative effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vivo models. Oral and topical administration of this compound has been shown to inhibit acute inflammation in mice.[1]

In Vivo Studies:

-

Carrageenan-Induced Paw Edema: Oral administration of this compound has been observed to suppress paw edema induced by carrageenan in a dose-dependent manner.[2]

-

Histamine-Induced Paw Edema: this compound has also been found to significantly inhibit histamine-induced paw edema.[2]

-

TPA- and Arachidonic Acid-Induced Ear Edema: Topical application of this compound effectively inhibited ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA).[2]

Antioxidant Activity

This compound, isolated from the flowers of Tagetes patula, has been reported to possess antioxidant properties.[3] This activity is likely attributable to its flavonoid structure, which enables it to scavenge free radicals.

In Vitro Studies:

-

DPPH Radical Scavenging Activity: Studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the antioxidant potential of this compound.[3] While one study confirmed its activity, it did not provide a specific IC50 value.[3]

Antiproliferative Activity

Research into the antiproliferative effects of this compound is still in its early stages. However, its aglycone, patuletin, has demonstrated significant cytotoxic activity against various cancer cell lines.

In Vitro Studies (Patuletin):

-

Patuletin has shown dose-dependent inhibition of proliferation in CaSki (cervical cancer), MDA-MB-231 (breast cancer), and SK-Lu-1 (lung cancer) cell lines.[4]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its aglycone, patuletin.

Table 1: Anti-inflammatory Activity of this compound (In Vivo)

| Model | Species | Administration | Dosage | Effect |

| Carrageenan-Induced Paw Edema | Mice | Oral | 5, 15, 50 mg/kg | Dose-dependent suppression of edema[2] |

| Histamine-Induced Paw Edema | Mice | Oral | 5, 15, 50 mg/kg | Dose-dependent suppression of edema[2] |

| TPA-Induced Ear Edema | Mice | Topical | 0.5, 1 mg/ear | Significant inhibition of edema[2] |

| Arachidonic Acid-Induced Ear Edema | Mice | Topical | 0.5, 1 mg/ear | Significant inhibition of edema[2] |

Table 2: Antiproliferative Activity of Patuletin (In Vitro)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| CaSki | Cervical Cancer | 48.5 ± 2.1[4] |

| MDA-MB-231 | Breast Cancer | 55.2 ± 3.4[4] |

| SK-Lu-1 | Lung Cancer | 63.7 ± 2.9[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Carrageenan-Induced Paw Edema

-

Animal Model: Male ICR mice (5 weeks old) are typically used.

-

Procedure:

-

This compound is suspended in a 5% gum arabic solution and administered orally (p.o.) at doses of 5, 15, and 50 mg/kg. The control group receives the vehicle. A positive control group is administered a known anti-inflammatory drug, such as phenylbutazone (100 mg/kg, p.o.).

-

Thirty minutes after the administration of the test compounds, 25 µL of a 2% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated for each group.

-

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Different concentrations of the this compound solution are added to a solution of DPPH in methanol.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[5]

-

Cell Proliferation Assay (Crystal Violet Staining)

-

Cell Lines: Cancer cell lines such as HeLa (cervical cancer), CaSki, MDA-MB-231, or SK-Lu-1 are used.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density (e.g., 7,500 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., patuletin) for a specified duration (e.g., 24 hours).

-

After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.

-

The fixed cells are stained with a 0.5% crystal violet solution.

-

After washing and drying, the stained cells are solubilized with a solvent (e.g., methanol or a solution of sodium dodecyl sulfate).

-

The absorbance is measured at a wavelength of approximately 570-590 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[4]

-

Signaling Pathways

While the direct molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on its aglycone, patuletin, provide valuable insights. Patuletin has been shown to modulate key inflammatory pathways, including the NF-κB and p38 MAPK pathways.[1]

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound, likely through its conversion to patuletin, may exert its anti-inflammatory effects.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram outlines the typical workflow for assessing the in vivo anti-inflammatory activity of this compound.

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its demonstrated anti-inflammatory and antioxidant properties warrant more in-depth studies to elucidate its precise mechanisms of action and to identify its molecular targets.

A significant gap in the current literature is the lack of extensive quantitative data specifically for this compound. Future research should focus on determining the IC50 values of this compound in a variety of in vitro assays, including those for specific enzyme inhibition (e.g., COX-1, COX-2, lipoxygenases), cytokine production (e.g., TNF-α, IL-6, IL-1β), and a broader range of antioxidant assays (e.g., ORAC, ABTS). Furthermore, its antiproliferative activity needs to be evaluated against a panel of cancer cell lines to determine its potential as an anticancer agent.

Pharmacokinetic and toxicological studies are also crucial next steps to assess the bioavailability, metabolism, and safety profile of this compound. Investigating the enzymatic conversion of this compound to patuletin in vivo will be essential to understand whether the observed effects are due to the glycoside itself or its aglycone.

Conclusion

This compound, a flavonoid glycoside from Tagetes patula, exhibits significant therapeutic potential, particularly as an anti-inflammatory and antioxidant agent. While current research provides a solid foundation, further studies are required to fully characterize its pharmacological profile and to establish a clear structure-activity relationship. The detailed experimental protocols and visualized signaling pathways presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of this compound's therapeutic applications. The continued investigation of this natural compound could lead to the development of novel and effective treatments for a range of inflammatory and oxidative stress-related diseases.

References

Natural abundance of Patulitrin in different plant species

An In-depth Technical Guide to the Natural Abundance of Patulitrin in Plant Species

Introduction

This compound, a flavonoid glycoside, is a naturally occurring phytochemical found in various plant species. It is the 7-O-β-D-glucopyranoside of patuletin. This document provides a comprehensive overview of the natural abundance of this compound, detailing its presence in different plant species, and outlines the experimental protocols for its extraction, isolation, and quantification. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. This compound has garnered scientific interest due to its various biological activities, including antioxidant, anti-inflammatory, and larvicidal properties[1][2].

Natural Abundance of this compound

This compound has been predominantly identified and quantified in plants belonging to the Tagetes genus, commonly known as marigolds. The flowers of these plants are considered a rich source of this flavonoid.

Data Presentation: Quantitative Abundance of this compound

The following table summarizes the quantitative data available on the concentration of this compound in Tagetes patula.

| Plant Species | Variety | Plant Part | Method of Quantification | This compound Content (% w/w) | Reference |

| Tagetes patula L. | "Tangerine" | Flowers | HPLC | 5.11 ± 0.18 to 5.64 ± 0.17 | [3][4][5][6] |

| Tagetes erecta L. | Not Specified | Flowers | Not Quantified | Identified as present | [1][7] |

Experimental Protocols

This section details the methodologies cited in the literature for the extraction, isolation, and quantification of this compound from plant materials.

Extraction Protocols

Protocol 1: Methanolic Extraction This protocol is a common method for extracting flavonoids from fresh plant material.

-

Plant Material: 1 kg of fresh flowers of Tagetes patula[2].

-

Procedure:

-

The collected fresh flowers are extracted with 80% methanol (MeOH) under reflux[2].

-

The resulting alcoholic concentrate is then successively fractionated using solvents of increasing polarity, such as benzene (3 x 250 ml), peroxide-free diethyl ether (Et2O) (3 x 250 ml), and finally ethyl acetate (EtOAc) (4 x 250 ml)[2]. This compound is typically found in the more polar fractions like ethyl acetate.

-

Protocol 2: Ethanolic Extraction This method combines maceration with thermal extraction for efficient recovery.

-

Plant Material: 150 g of Tagetes patula L. flowers[4].

-

Procedure:

-

Extraction is performed using 70% ethanol (EtOH) in a 1:5 plant material to solvent ratio[4].

-

The process combines maceration with subsequent thermal extraction in a boiling water bath to enhance efficiency[4].

-

The water-alcohol extract is filtered and then concentrated using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to yield a thick residue[4].

-

Isolation Protocols

Protocol 1: Adsorption Column Chromatography This is a standard technique for separating individual flavonoids from a crude extract.

-

Starting Material: Concentrated thick extract from Tagetes patula flowers[4].

-

Procedure:

-

The concentrated extract is dried onto silica gel (L 40/100) to create a powder[4].

-

This powder is applied to a chromatographic column packed with silica gel in chloroform[4].

-

The column is eluted with chloroform followed by a gradient of chloroform-ethanol mixtures in various ratios (e.g., 99:1, 98:2, 97:3, up to 60:40)[4].

-

Eluted fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound[4].

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) This technique is effective for isolating compounds from complex mixtures.

-

Starting Material: n-butanol fraction of a crude acetone extract from defatted Tagetes patula inflorescences[1].

-

Procedure:

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound.

-

Instrumentation: A micro-column liquid chromatograph is used[5].

-

Sample Preparation: Water-alcohol extracts are prepared from the flowers of Tagetes patula[3].

-

Chromatographic Conditions:

-

Validation: The method's accuracy is confirmed, with a reported error for a single determination of this compound at a 95% confidence probability being ±3.32%[3][4][5][6].

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of this compound from Tagetes species.

Caption: Generalized workflow for this compound extraction and analysis.

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthesis pathway. The process involves the creation of the patuletin aglycone, which is then glycosylated.

Caption: Simplified biosynthesis pathway leading to this compound.

Anti-Inflammatory Mechanism of Action

This compound and its aglycone, patuletin, exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.

Caption: this compound's inhibitory effect on inflammatory mediators.

Conclusion

This compound is a significant flavonoid predominantly found in the flowers of Tagetes species, with Tagetes patula showing a particularly high concentration of up to 5.64% by dry weight[3]. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques such as solvent extraction, column chromatography, and HPLC[2][3][4]. The compound's notable anti-inflammatory and antioxidant activities underscore its potential for further investigation in drug discovery and development[1][8]. This guide provides a foundational technical overview for researchers aiming to explore the natural sourcing and therapeutic applications of this compound.

References

- 1. This compound | CAS:19833-25-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. rjptonline.org [rjptonline.org]

- 4. rjptonline.org [rjptonline.org]

- 5. HPLC determination of this compound content in the spreading marigold (Tagetespatula L.) flowers - Saveleva - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 6. HPLC Analysis of this compound and Patuletin in Flowers of Tagetes Patula L. - ProQuest [proquest.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Effects of Flavonoids from French Marigold (Florets of Tagetes patula L.) on Acute Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Patulitrin: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Patulitrin, a flavonoid glycoside with known antioxidant and anti-inflammatory activities. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics, detailed experimental protocols, and insights into its mechanism of action through key signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental and physiological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₂O₁₃ | [1][2][3][4][5][6] |

| Molecular Weight | 494.41 g/mol | [2][3][7] |

| Exact Mass | 494.1060 g/mol | [2] |

| CAS Number | 19833-25-1 | [1][2][3][4][5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1][6] |

| Synonyms | Patuletin 7-glucoside, Patuletin 7-O-glucoside, 6-Methoxyquercetin 7-glucoside | [1][6] |

| Appearance | Yellow crystalline substance or powder | [5][8] |

| Melting Point | 250-252 °C; 253-263 °C (experimental, varies with source) | [8] |

| Boiling Point | Data not available (likely to decompose at high temperatures) | |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4][5] |

Predicted and Computational Properties

The following table includes properties of this compound predicted through in silico methods, which are valuable for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

| Property | Predicted Value | Reference(s) |

| Water Solubility | 1.85 g/L | |

| logP (Octanol-Water) | 0.59 | |

| XLogP3-AA | 0.3 | [1][6] |

| pKa (Strongest Acidic) | 8.14 | |

| Hydrogen Bond Donors | 8 | [1][6] |